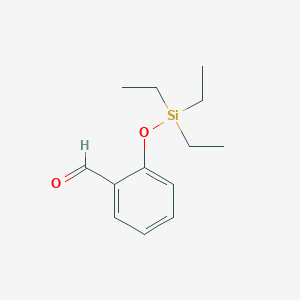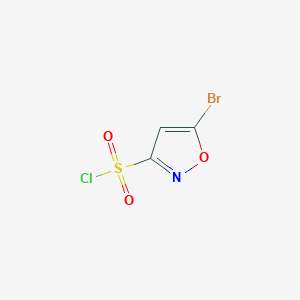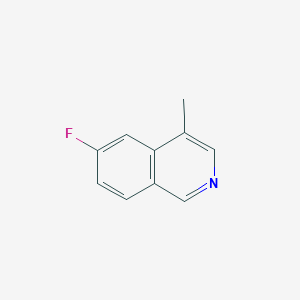
2-((Triethylsilyl)oxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Triethylsilyl)oxy)benzaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to a benzaldehyde moiety. This compound is often used in organic synthesis as a protecting group for aldehydes and hydroxyl groups, preventing them from reacting with other reagents during complex synthetic processes .
準備方法
Synthetic Routes and Reaction Conditions
2-((Triethylsilyl)oxy)benzaldehyde can be synthesized by reacting benzaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
2-((Triethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
2-((Triethylsilyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Involved in the development of pharmaceutical compounds and drug synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 2-((Triethylsilyl)oxy)benzaldehyde primarily involves its role as a protecting group. The triethylsilyl group provides steric hindrance, preventing the aldehyde or hydroxyl group from participating in reactions. This allows for selective reactions to occur at other sites of the molecule. The triethylsilyl group can be removed under specific conditions, revealing the protected functional group for further reactions .
類似化合物との比較
Similar Compounds
2-((Trimethylsilyl)oxy)benzaldehyde: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
2-((Triethylsilyl)oxy)benzaldehyde is unique due to the larger size of the triethylsilyl group compared to trimethylsilyl or tert-butyldimethylsilyl groups. This increased steric bulk can provide better protection for sensitive functional groups during complex synthetic processes .
特性
分子式 |
C13H20O2Si |
|---|---|
分子量 |
236.38 g/mol |
IUPAC名 |
2-triethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C13H20O2Si/c1-4-16(5-2,6-3)15-13-10-8-7-9-12(13)11-14/h7-11H,4-6H2,1-3H3 |
InChIキー |
ZXHDERFODBFEFU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)




